REACTION_CXSMILES
|
[S:1]([C:5]1[S:9][C:8]([NH:10][S:11]([C:14]2[CH:19]=[CH:18][C:17]([NH:20]C(=O)C)=[CH:16][CH:15]=2)(=[O:13])=[O:12])=[N:7][N:6]=1)(=[O:4])(=[O:3])[NH2:2]>Cl>[NH2:20][C:17]1[CH:18]=[CH:19][C:14]([S:11]([NH:10][C:8]2[S:9][C:5]([S:1]([NH2:2])(=[O:3])=[O:4])=[N:6][N:7]=2)(=[O:13])=[O:12])=[CH:15][CH:16]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
S(N)(=O)(=O)C1=NN=C(S1)NS(=O)(=O)C1=CC=C(C=C1)NC(C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The homogeneous solution was evaporated to dryness
|
Type
|
FILTRATION
|
Details
|
the resulting solution was filtered
|
Type
|
CUSTOM
|
Details
|
to remove insoluble matter
|
Type
|
TEMPERATURE
|
Details
|
Cooling the solution overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
gave a solid, which
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 20% ethanol/H2O
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)S(=O)(=O)NC1=NN=C(S1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.5 mmol | |
AMOUNT: MASS | 500 mg | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |